
lambda-Carrageenan (High-viscosity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda-Carrageenan is a type of carrageenan, a family of sulfated polysaccharides extracted from red seaweed . It is a multifunctional gelling agent that can be used to create viscosity variations in foods, beverages, home & personal care products . Unlike kappa and iota types of carrageenans which form gels under certain conditions, lambda carrageenan does not form a gel but can only be used as a thickener and stabilizer .
Molecular Structure Analysis
Lambda carrageenan is composed of monomer units consisting of a 4-linked β-D-galactose and a 3-linked α-D-mannose unit . It is a sulfated polygalactan with 15–40% ester sulfate content, which makes it an anionic polysaccharide .Chemical Reactions Analysis
The dynamic moduli and viscosity of lambda-carrageenan solutions increase with the increase of polysaccharide concentration, but they decrease with added Na+, confirming the polyelectrolyte nature of lambda-carrageenan . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties .Physical And Chemical Properties Analysis
Lambda-Carrageenan solutions exhibit a Newtonian zero-shear viscosity region followed by a shear-thinning zone . The intrinsic viscosity of lambda-carrageenan in a 20 mmol/dm3 Na+ solution is 14.7 dL/g .Applications De Recherche Scientifique
Antiviral Activity Against COVID-19
Lambda-carrageenan has demonstrated potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Although there is a lack of solid evidence from clinical trials to support its broad application as a COVID-19 treatment, its antiviral properties against a range of viruses suggest potential as a preventive or therapeutic agent in viral infections, including COVID-19 (Frediansyah, 2021).
Applications in Foods and Medical Fields
Carrageenans, including lambda-carrageenan, are recognized for their functional properties as gelling, thickening, and stabilizing agents in the food industry. Beyond these, they exhibit biological activities such as antiviral, anticoagulant, antitumor, antioxidant, anti-inflammatory, and immune-modulatory activities. These properties make carrageenans suitable for various applications in food products and medical fields, including pharmaceutical formulations and experimental medicine (Noor, 2018).
Prevention Against HPV Infection
Research indicates carrageenan, including lambda-carrageenan, as a potential preventive strategy against human papillomavirus (HPV) infection. Carrageenan has shown consistent anti-HPV activity across various study designs, suggesting it could complement HPV vaccination for women (Laurie et al., 2021).
Anti-inflammatory and Antinociceptive Activities
Studies on carrageenan's use in modeling inflammatory edema have shown it to be effective in evaluating the anti-inflammatory activity of new drugs, especially in rat models. This application underscores carrageenan's role in research focused on inflammation and pain management (Cong Hong Hanh et al., 2015).
Impact on Gut Microbiota
Recent studies have explored the impact of dietary emulsifiers, including carrageenan, on the gut microbiota. Although the research primarily investigates adverse effects, it contributes to understanding how carrageenan influences gut health and the implications for metabolic diseases (Vo et al., 2019).
Mécanisme D'action
Mode of Action:
Lambda-carrageenan exhibits several modes of action:
Anti-Inflammatory Activity: Lambda-carrageenan has anti-inflammatory effects, which may involve inhibiting pro-inflammatory cytokines and modulating immune responses. Its interaction with immune cells, such as macrophages, contributes to this activity .
Antioxidant Properties: The structural composition of lambda-carrageenan influences its antioxidant capacity. Alterations in the sulfation pattern impact its free-radical scavenging mechanism. This property makes it valuable for combating oxidative stress .
Action Environment:
Environmental factors, such as temperature, pH, and ionic strength, influence lambda-carrageenan’s stability, efficacy, and functionality. For instance, it forms gels more readily in the presence of cations like potassium and calcium .
Orientations Futures
Recently, many studies have focused on carrageenan-based hydrogels for biomedical applications thanks to their intrinsic properties, including biodegradability, biocompatibility, resembling native glycosaminoglycans, antioxidants, antitumor, immunomodulatory, and anticoagulant properties . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties, making them suitable biomaterials for drug delivery, tissue engineering, and wound healing applications .
Analyse Biochimique
Lambda-Carrageenan (High-viscosity), also known by its CAS number MFCD00151513, is a type of carrageenan, which is a family of linear sulfated polysaccharides extracted from red edible seaweeds . It is a high-viscosity variant of lambda-Carrageenan, which is known for its unique biochemical properties .
Biochemical Properties
Lambda-Carrageenan (High-viscosity) is an anionic linear polymer composed of 1,3α-1,4β-galactans having one (κ-), two (ι-) or three (λ-) sulfates per disaccharide unit . It is soluble in water and forms a viscous solution
Cellular Effects
Carrageenans are known to have various effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that carrageenans can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that carrageenans can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lambda-Carrageenan (High-viscosity) can vary with different dosages in animal models
Propriétés
IUPAC Name |
[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O19S3/c1-5-8(16)6(3-15)29-14(10(5)32-35(21,22)23)31-11-7(4-28-34(18,19)20)30-13(27-2)12(9(11)17)33-36(24,25)26/h5-17H,3-4H2,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIXMXCEPTFMC-DAFWLPGBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC(C1OS(=O)(=O)[O-])OC2C(OC(C(C2O)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C([C@@H](OC(C1O)CO)OC2[C@@H](C([C@H](OC2COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O19S3-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

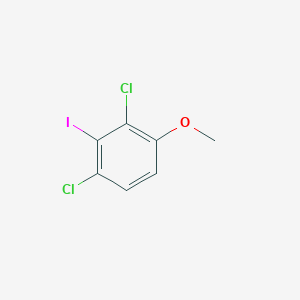
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
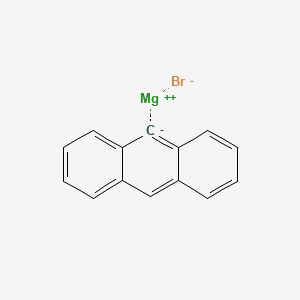
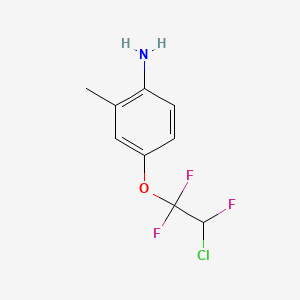

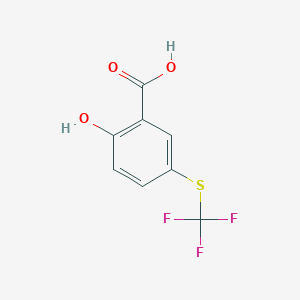
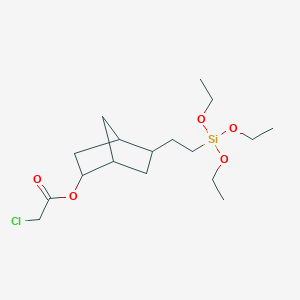
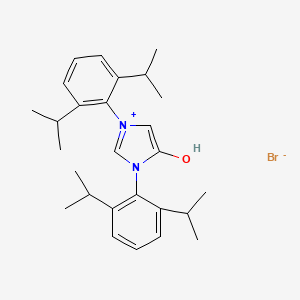
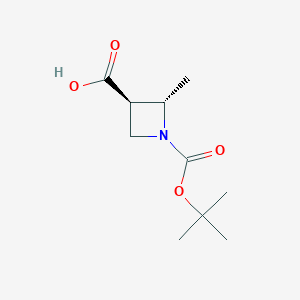
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)
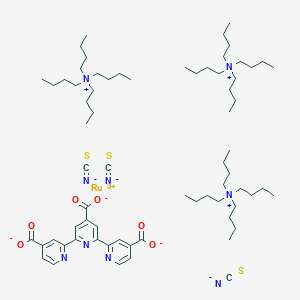

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
